(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
CAS No.: 4711-06-2
Cat. No.: VC21208383
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4711-06-2 |
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Molecular Formula | C12H14N2O4 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 |
Standard InChI Key | JNOHSLKLTQNYAD-IJLUTSLNSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Introduction
Chemical Identity and Structural Properties
Basic Information
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a chiral compound with specific stereochemistry as indicated in its name. The molecular formula is C12H14N2O4 with a molecular weight of 250.25 g/mol . The compound contains a quinoxaline ring system connected to a butane chain with four hydroxyl groups in specific stereochemical configurations.
Nomenclature and Identifiers
The compound has several synonyms and alternative names in chemical databases and literature. Table 1 presents the various identifiers associated with this compound.
Table 1: Chemical Identifiers of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Structural Characteristics
Synthesis Methods
Laboratory Synthetic Routes
The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions to establish the correct stereochemistry and structural features. One common approach is the asymmetric Diels-Alder reaction, which can be utilized to construct the quinoxaline ring system with stereochemical control. The synthesis requires careful attention to reaction conditions to ensure the desired stereochemical outcome.
Industrial Production Methods
For larger-scale production, optimized synthetic routes are employed to maximize yield and purity. Industrial production methods often include:
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High-performance liquid chromatography (HPLC) for purification
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Crystallization techniques to isolate the pure compound
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Automated synthesis procedures for efficiency
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Large-scale reactors for increased production capacity
These industrial methods aim to produce (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol with high purity for research and commercial applications.
Chemical Reactivity
Types of Reactions
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can participate in various chemical reactions, primarily due to its hydroxyl groups and the quinoxaline moiety. The main types of reactions include:
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Oxidation Reactions: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and conditions. These reactions can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction Reactions: The quinoxaline moiety can undergo reduction with agents like sodium borohydride or lithium aluminum hydride to produce partially or fully reduced derivatives.
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Substitution Reactions: Nucleophilic substitution can occur, especially at positions adjacent to the quinoxaline ring, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Table 2 summarizes common reagents and conditions used in reactions involving (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.
Table 2: Common Reagents and Conditions for Chemical Reactions
Reaction Type | Reagents | Conditions | Expected Products |
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Oxidation | Potassium permanganate | Acidic medium | Quinoxaline derivatives with oxygen-containing functional groups |
Reduction | Sodium borohydride | Methanol, room temperature | Partially or fully reduced analogs |
Substitution | Alkyl halides, NaOH | Basic conditions | Substituted derivatives |
Applications in Scientific Research
Pharmaceutical Development
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its specific applications include:
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Development of drugs targeting neurological disorders
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Synthesis of compounds with potential therapeutic properties
The unique stereochemistry of this compound makes it particularly useful in pharmaceutical research where stereochemical control is critical for biological activity.
Biochemical Research
In biochemical studies, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is utilized to:
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Investigate enzyme activity and interactions
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Study metabolic pathways
These applications contribute to a better understanding of biochemical mechanisms and may lead to new discoveries in biological science.
Material Science
The compound can be incorporated into polymer formulations to enhance the properties of materials used in:
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Coatings with improved durability
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Adhesives with specific binding properties
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Specialized materials with enhanced stability and functionality
Analytical Chemistry
In analytical applications, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol acts as:
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A standard in chromatographic techniques
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A reference compound for structural analysis
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An aid in the accurate measurement of other compounds in complex mixtures
Agrochemical Applications
The compound has potential in developing new agrochemicals, contributing to:
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More effective pest control solutions
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Novel approaches to crop protection
Mechanism of Action
Molecular Interactions
The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, potentially modulating their activity through:
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Hydrogen bonding via the hydroxyl groups
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π-π interactions through the aromatic quinoxaline system
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Stereospecific binding due to the specific (1R,2S,3R) configuration
Biochemical Pathways
These molecular interactions can affect various biochemical pathways, leading to the compound's observed biological effects. The specific stereochemistry plays a crucial role in determining the compound's binding affinity and selectivity for certain biological targets. Understanding these mechanisms is essential for developing applications in medicinal chemistry and drug discovery.
Physical and Chemical Properties
Physical Properties
The physical properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are summarized in Table 3.
Table 3: Physical Properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Chemical Properties
The chemical properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are influenced by its functional groups and structural features:
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The four hydroxyl groups make the compound capable of forming hydrogen bonds, increasing its solubility in polar solvents.
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The quinoxaline ring system provides aromatic character and potential for π-π interactions.
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The specific stereochemistry (1R,2S,3R) influences the compound's three-dimensional structure and reactivity patterns.
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The compound can act as a hydrogen bond donor through its hydroxyl groups and as a hydrogen bond acceptor through the nitrogen atoms in the quinoxaline ring.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, including:
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(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-tetrahydroxybutane
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(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanediol
Distinguishing Features
What sets (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol apart from similar compounds is:
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Its specific stereochemistry (1R,2S,3R)
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The presence of four hydroxyl groups
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The combination of a quinoxaline moiety with a four-carbon chain
These unique features enhance its reactivity and potential for forming hydrogen bonds, making it particularly useful in various chemical and biological applications.
Current Research and Future Directions
Research on (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol continues to evolve, with current focus areas including:
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Exploration of its potential therapeutic applications, particularly in neurological disorders
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Development of new synthetic methodologies to improve yield and stereoselectivity
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Investigation of its interactions with specific biological targets
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Application in material science for developing specialized polymers and coatings
Future research directions may include:
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Structure-activity relationship studies to optimize biological activity
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Computational modeling to predict interactions with various molecular targets
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Development of derivatives with enhanced properties for specific applications
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Exploration of sustainable synthesis methods for more environmentally friendly production
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